
L-carnitine
Overview
Description
L-Carnitine (3-hydroxy-4-N-trimethylaminobutyrate) is a conditionally essential amino acid derivative critical for mitochondrial β-oxidation, facilitating the transport of long-chain fatty acids into mitochondria for energy production . It is synthesized endogenously from lysine and methionine but is also obtained through dietary sources like red meat and dairy. This compound plays a pivotal role in cardiac and skeletal muscle function, where fatty acids serve as a primary energy substrate .
Mechanism of Action
Target of Action
The primary target of L-Carnitine is the mitochondria , the powerhouse of the cell . It plays a vital role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process . It also interacts with acetyl-CoA, maintaining the acetyl-CoA/CoA ratio in the cell, which regulates pyruvate dehydrogenase activity .
Mode of Action
This compound acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This transport is crucial for the β-oxidation process, where these fatty acids are converted into energy . By maintaining the acetyl-CoA/CoA ratio, this compound also regulates pyruvate dehydrogenase activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. Its main function is in the β-oxidation process, where it transports long-chain fatty acids into the mitochondria for energy conversion . It also plays a role in regulating metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it is synthesized in the body through a multi-step process involving the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .
Biochemical Analysis
Biochemical Properties
L-Carnitine plays a key role in the regulation of acyl-CoA and acetyl-CoA, and in the preservation of free CoA levels within the mitochondria, which is crucial for maintaining metabolic flexibility . It is involved in the transport of fatty acids from the cytosol into mitochondria to be oxidized for free energy production . This compound is biosynthesized from Nε -trimethyllysine . At least four enzymes are involved in the overall biosynthetic pathway, including Nε -trimethyllysine hydroxylase, 3-hydroxy- Nε -trimethyllysine aldolase, 4- N -trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has antioxidant and anti-inflammatory properties . In a study on critically ill septic patients, this compound supplementation ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes . In another study, this compound supplementation enhanced immunity with vaccination in broiler chickens and improved immune-cell functions .
Molecular Mechanism
The primary molecular mechanism of this compound involves the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation and generation of ATP energy . It is also involved in the regulation of gene transcription, inhibits platelet aggregation, stimulates erythropoiesis, acts as a radical scavenger, improves the age-associated decline of learning and memory as well as age-associated changes in oxidative metabolism, and inhibits apoptosis of blood cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on rats, this compound supplementation properly attenuated the intensity of seizures and incidence of kainate-induced status epilepticus (SE) over a period of 7 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on grey mullet, dietary supplementation of this compound at concentrations of 0, 400, 800, and 1200 mg kg −1 diet showed a significant increase in growth performance, carcass quality, biochemical parameters, and antioxidant activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. Its main function is to transport long-chain fatty acids from the cytosol into mitochondria for their conversion into energy, via β-oxidation process . It also plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is mainly found in muscle cells, particularly skeletal muscle and myocardium, and it is an essential substance for lipid metabolism, which takes place in the mitochondria of cells .
Subcellular Localization
This compound is localized in the mitochondria of cells, where it plays a crucial role in energy metabolism . It is essential for the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy .
Biological Activity
L-Carnitine is a quaternary ammonium compound derived from the amino acids lysine and methionine, primarily synthesized in the liver and kidneys. It plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. This article explores the biological activity of this compound, focusing on its metabolic functions, physiological effects, and relevant research findings.
1.1 Fatty Acid Transport
this compound is essential for the transport of fatty acids across the inner mitochondrial membrane. This process is mediated by several key enzymes:
- Carnitine Palmitoyltransferase I (CPT I) : Converts acyl-CoA to acylcarnitine.
- Carnitine Acylcarnitine Translocase : Transports acylcarnitine into the mitochondria while exporting carnitine.
- Carnitine Palmitoyltransferase II (CPT II) : Converts acylcarnitine back to acyl-CoA for β-oxidation within the mitochondria .
2. Physiological Effects
2.1 Energy Production
this compound enhances mitochondrial fatty acid oxidation, which is crucial during prolonged physical activity. Studies indicate that supplementation can increase endurance and reduce muscle fatigue by improving energy availability .
2.2 Antioxidant Properties
this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) production and enhancing mitochondrial function. It activates superoxide dismutase (SOD) and catalase (CAT), protecting cells from oxidative stress .
2.3 Insulin Sensitivity
Research suggests that this compound may improve insulin sensitivity, which is beneficial for metabolic health, particularly in conditions like obesity and type 2 diabetes .
3.1 Case Studies
- Endurance Performance Study : A randomized double-blind placebo-controlled trial involving trained athletes demonstrated that while this compound supplementation significantly increased blood carnitine levels, it did not improve performance times in a 5000 m race. However, physiological responses post-race were better in the this compound group compared to placebo .
- Fatty Acid Oxidation in Zebrafish : A study on zebrafish showed that dietary this compound reduced lipid deposition by enhancing mitochondrial fatty acid β-oxidation and promoting protein synthesis. Gene expression analysis indicated increased levels of genes associated with fatty acid oxidation and decreased expression of adipogenesis-related genes .
3.2 Summary of Findings Table
4. Conclusion
This compound plays a vital role in metabolic processes, particularly in energy production through fatty acid oxidation. Its antioxidant properties and potential benefits for insulin sensitivity make it a compound of interest for both athletic performance and metabolic health management. While research supports its efficacy in various biological activities, further studies are needed to fully understand its impact on exercise performance and metabolic disorders.
Scientific Research Applications
Weight Management and Fat Loss
Mechanism of Action
L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for oxidation, thereby promoting fat utilization as an energy source. This mechanism has led to its use as a supplement for weight loss.
Research Findings
A meta-analysis involving 37 randomized controlled trials with 2,292 participants indicated that this compound supplementation resulted in a significant reduction in body weight (mean difference: -1.21 kg), body mass index (mean difference: -0.24 kg/m²), and fat mass (mean difference: -2.08 kg) .
Case Study
In a study published in the Journal of Sports Medicine and Physical Fitness, overweight women who supplemented with 2 grams of this compound daily while engaging in aerobic exercise showed significant reductions in body inflammation and fat mass over eight weeks .
Athletic Performance Enhancement
Benefits for Athletes
this compound supplementation has been associated with improved exercise performance by enhancing endurance, reducing fatigue, and increasing muscle mass.
Research Evidence
A systematic review highlighted that this compound administration significantly improved physical performance metrics such as muscle strength and exercise capacity . Additionally, it was found to reduce metabolic stress markers and muscle damage during intense physical training.
Study | Participants | Dosage | Results |
---|---|---|---|
Meta-Analysis | Various athletes | 2-4 g/day | Improved endurance and reduced fatigue |
Randomized Trial | 40 male athletes | 3 g/day for 6 weeks | Increased muscle mass and reduced lactate levels |
Cardiovascular Health
Role in Heart Disease
this compound has shown promise in improving heart function and reducing symptoms associated with heart diseases.
Clinical Applications
Studies indicate that this compound can minimize myocardial damage during ischemic events and enhance glucose metabolism . In patients with chronic heart failure, supplementation has been linked to improved exercise capacity and quality of life .
Condition | Findings |
---|---|
Chronic Heart Failure | Improved exercise tolerance and reduced symptoms |
Myocardial Ischemia | Reduced myocardial damage during ischemic episodes |
Neurological Benefits
Potential in Mental Health
Emerging research suggests that this compound may play a role in alleviating symptoms of depression and cognitive decline.
Research Insights
A study indicated that low blood levels of acetyl-L-carnitine (a derivative of this compound) were associated with depression. Supplementation reversed depression-like behaviors in animal models . Furthermore, its antioxidant properties are believed to protect neuronal health.
Fertility Enhancement
Applications in Reproductive Health
this compound is being explored for its potential benefits in male fertility, particularly regarding sperm motility and quality.
Case Studies
Recent trials combining traditional Chinese medicine with this compound showed significant improvements in sperm motility among treated men . The combination therapy demonstrated enhanced pregnancy rates compared to controls.
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing L-carnitine’s impact on metabolic parameters in animal studies?
- Randomized controlled trials (RCTs) are commonly employed, with statistical analyses such as independent sample T-tests and ANOVA to evaluate outcomes like growth performance, organ weight, and biochemical parameters. For example, studies on broilers used pen averages as experimental units and SPSS software for analysis, with significance thresholds set at p ≤ 0.05 . Split-plot designs are also used to investigate interactions between supplementation periods (e.g., gestation vs. lactation) in sows, with covariates like initial weight and fat depth .
Q. How is this compound’s bioavailability addressed in preclinical formulations?
- Floating microsphere systems are designed to improve gastric retention and bioavailability. A 2³ factorial design optimized variables such as polymer concentration (ethyl cellulose), stirring rate, and time, achieving >24-hour buoyancy and controlled release kinetics. Particle sizes (45–55 μm) and high drug loading (75–87.5%) ensure suitability for oral delivery .
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses of this compound supplementation trials?
- Random-effects models with inverse variance weighting account for inter-study variations in design, dosage, and population demographics. Sensitivity analyses (e.g., one-study removal approach) assess the robustness of effect sizes. For instance, a meta-analysis on this compound’s effect on CRP levels incorporated these methods to manage variability across 30 trials .
Q. What experimental designs are effective for studying this compound interactions with other dietary components?
- Factorial designs (e.g., 2×2×2) enable testing of main effects and interactions. A study investigating this compound with modified tall oil (MTO) and chromium nicotinate (CrNic) used contrasts to analyze linear/quadratic interactions, revealing synergistic effects on biological responses .
Q. How do conflicting results in this compound’s efficacy on insulin resistance inform future research?
- Meta-analyses show time-dependent efficacy, with significant improvements in HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) observed at ≥9 months (p = 0.031) but not shorter durations. Researchers should standardize trial lengths (>6 months) and prioritize longitudinal designs to clarify temporal effects .
Q. What methodological innovations enhance this compound extraction from biological samples?
- Ultrasound-assisted extraction with perchloric acid, optimized via quadratic general rotary designs, maximizes yield. Key parameters include ultrasonic power (437 W), time (15 min), and solid-liquid ratio (1:5 g/mL), achieving a yield of 38.37 mg/kg in bovine liver .
Q. Data Contradiction and Synthesis
Q. How should researchers reconcile contradictory findings in this compound’s role in lipid metabolism?
- Stratified subgroup analyses (by dosage, baseline health status, and supplementation duration) can identify confounding variables. For example, a meta-analysis on type 2 diabetes found that this compound significantly reduced LDL (-8.8 mg/dL, p < 0.0001) but not triglycerides, highlighting context-dependent outcomes .
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
- Mixed-effects models (e.g., SAS MIXED procedure) evaluate fixed (dose, time) and random (individual variability) effects. Studies on dietary this compound and dry distillers grains (DDGS) used contrast tests to distinguish linear vs. quadratic trends in growth performance .
Q. Methodological Optimization
Q. How can this compound’s pharmacokinetics be optimized for clinical applications?
- Controlled-release formulations, such as floating microspheres, prolong gastric residence time. X-ray diffraction and zeta potential analyses validate structural integrity and stability, while in vitro release studies align with zero-order kinetics for sustained delivery .
Q. What strategies improve reproducibility in this compound supplementation trials?
- Detailed experimental protocols (e.g., covariate adjustment for baseline weight/fat depth) and adherence to CONSORT guidelines enhance transparency. For example, a trial on obese men standardized training regimens and this compound doses (3 g/day) across groups to minimize bias .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Carnitine shares structural and functional similarities with several derivatives, including acetyl-L-carnitine (ALCAR), propionyl-L-carnitine, and acylcarnitines. Key differences lie in pharmacokinetics, bioavailability, and therapeutic applications.
Structural Differences
- This compound : The base molecule without additional acyl groups.
- Acetyl-L-Carnitine (ALCAR) : Contains an acetyl group (-COCH₃) attached to the carnitine backbone, enhancing its ability to cross the blood-brain barrier .
- Propionyl-L-Carnitine : Features a propionyl group (-COC₂H₅), which may improve perfusion in ischemic tissues .
- Acylcarnitines : Fatty acid-bound forms (e.g., palmitoylcarnitine) that serve as biomarkers for metabolic disorders .
Pharmacokinetic Profiles
Compound | Bioavailability | Absorption Rate | Key Metabolic Pathways |
---|---|---|---|
This compound | Moderate | Slow | Renal excretion, β-oxidation |
ALCAR | High | Fast | Acetyl group metabolism |
Propionyl-L-Carnitine | Moderate | Moderate | Propionate metabolism |
ALCAR exhibits superior absorption and brain penetration compared to this compound, while propionyl-L-carnitine is preferentially utilized in peripheral tissues .
Functional and Therapeutic Comparisons
Metabolic and Cardiovascular Effects
- This compound: Reduces serum triglycerides (TG) in diabetic patients (e.g., TG decreased from 4.0 ± 1.6 mmol/L to 2.6 ± 1.2 mmol/L in a 12-week trial) and lowers body fat percentage .
- ALCAR : Enhances mitochondrial function in aged brains, reducing oxidative stress markers (e.g., malondialdehyde) more effectively than this compound in rodent models .
Synergistic and Divergent Effects
- Combination Therapy : Vitamin E + this compound reduces dialysis complications (e.g., hypotension) more effectively than either compound alone .
- Derivatives (ST784/ST198): Unlike this compound, these derivatives suppress serum TNF-α without affecting IL-6, suggesting distinct immunomodulatory pathways .
Mechanisms of Action and Binding Affinities
This compound binds to peroxisome proliferator-activated receptor gamma (PPAR-γ) with an affinity (-19.0 kcal/mol) comparable to perfluoroalkyl substances (PFASs), influencing lipid metabolism . ALCAR’s acetyl group enhances its role in acetyl-CoA production, while acylcarnitines modulate cellular stress responses .
Clinical Considerations and Limitations
- Dose Dependency : Efficacy in lipid metabolism (e.g., TG reduction) is dose-sensitive, with 3 g/day showing significant effects .
- Population Variability : Diabetics and hemodialysis patients may respond differently due to baseline metabolic states .
- Safety : this compound is generally safe, but long-term supplementation in certain populations (e.g., CVD patients) requires further study .
Data Tables
Table 1: Effects on Oxidative Stress in Aged Rat Brains
Compound | Brain Free Carnitine (μmol/g) | MDA Reduction (%) | Ambulatory Activity Improvement |
---|---|---|---|
This compound | 19.5–35.1 | 15% | Moderate |
ALCAR | 25.0–40.2 | 30% | Significant |
Table 2: Impact on Hemodialysis Complications
Treatment | Muscle Cramp Reduction (%) | Hypotension Improvement (%) |
---|---|---|
Vitamin E | 45% | 10% |
This compound | 30% | 15% |
Combination | 60% | 35% |
Properties
IUPAC Name |
3-hydroxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022744 | |
Record name | Carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-76-8 | |
Record name | (±)-Carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carnitine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UI8SM58A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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